2-oxoethyl 4-methoxybenzoate

Description

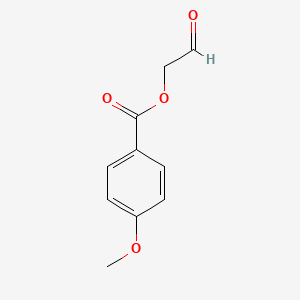

2-Oxoethyl 4-methoxybenzoate is an ester derivative characterized by a central 2-oxoethyl group bridging a 4-methoxybenzoate moiety and a substituted aromatic or aliphatic group. This compound is synthesized via nucleophilic substitution reactions between 4-methoxybenzoic acid and phenacyl bromide derivatives under mild conditions, often yielding crystalline products suitable for structural analysis . Key properties include:

- Molecular formula: C₁₆H₁₃BrO₄ (for bromophenyl variants) .

- Physical properties: Melting points range from 117–119°C (adamantyl-substituted) to 156–157°C (bromophenyl-substituted) .

- Spectral data: Distinct ¹H-NMR signals for the methoxy group (~δ 3.8 ppm) and carbonyl resonances (δ 170–190 ppm in ¹³C-NMR) .

Its structural versatility allows applications in organic synthesis as a photo-removable protecting group for carboxylic acids and as a precursor for bioactive molecules, including tyrosinase inhibitors and antimicrobial agents .

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

2-oxoethyl 4-methoxybenzoate |

InChI |

InChI=1S/C10H10O4/c1-13-9-4-2-8(3-5-9)10(12)14-7-6-11/h2-6H,7H2,1H3 |

InChI Key |

SPGDHFFXZRGQGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-oxoethyl 4-methoxybenzoate can be synthesized through the esterification of 4-methoxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of 4-methoxybenzoic acid 2-oxo-ethyl ester follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of efficient separation and purification techniques, such as distillation and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-oxoethyl 4-methoxybenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methoxybenzoic acid and ethanol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Hydrolysis: 4-Methoxybenzoic acid and ethanol.

Reduction: 4-Methoxybenzyl alcohol.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-oxoethyl 4-methoxybenzoate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxybenzoic acid 2-oxo-ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release 4-methoxybenzoic acid, which may exert biological effects through its interaction with enzymes and receptors. The methoxy group can also influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physical, and functional differences between 2-oxoethyl 4-methoxybenzoate and analogous derivatives:

Table 1: Comparative Data for 2-Oxoethyl Benzoate Derivatives

Key Observations:

Substituent Effects on Physical Properties: Adamantyl derivatives exhibit lower melting points (117–119°C) due to bulky, nonpolar groups reducing crystal lattice energy . Biphenyl and bromophenyl derivatives show higher melting points (156–166°C) from aromatic stacking and intermolecular hydrogen bonding . Nitro-substituted analogs (e.g., 4-nitrobenzoate) have higher molecular weights (343 g/mol) and melting points (164–166°C) due to stronger dipole-dipole interactions .

Electronic and Functional Group Influence :

- Methoxy groups (electron-donating) stabilize the ester bond, slowing hydrolysis compared to nitro groups (electron-withdrawing), which increase electrophilicity and reactivity .

- Halogenated derivatives (Br, Cl) enable cross-coupling reactions and enhance photostability, making them valuable in synthetic chemistry .

Biological Activity: Biphenyl- and adamantyl-substituted derivatives demonstrate tyrosinase and cholinesterase inhibitory activities, respectively, attributed to steric bulk and π-π interactions with enzyme active sites . Dihydroxybenzoate analogs exhibit antioxidant properties via radical scavenging, facilitated by phenolic -OH groups .

Structural Insights from Crystallography :

Q & A

Q. How can thermal decomposition pathways inform material science applications?

- Methodological Answer : TGA-DSC reveals that Cu(II) complexes of 4-methoxybenzoate decompose exothermically at 300–400°C, forming metal oxides. Use Kissinger analysis to calculate activation energies (Eₐ = 120–150 kJ/mol). These insights guide the design of heat-resistant polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.